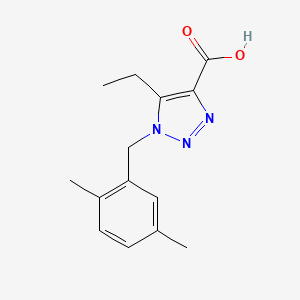

1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

描述

1-(2,5-Dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 2,5-dimethylbenzyl substituent at the N1 position and an ethyl group at the C5 position of the triazole ring.

属性

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-12-13(14(18)19)15-16-17(12)8-11-7-9(2)5-6-10(11)3/h5-7H,4,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZONXBOEVHCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=C(C=CC(=C2)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of Azide: The starting material, 2,5-dimethylbenzyl bromide, is reacted with sodium azide to form 2,5-dimethylbenzyl azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst to form the triazole ring.

Carboxylation: The resulting triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

化学反应分析

Types of Reactions

1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, studies involving molecular docking have shown that 1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can interact effectively with biological targets such as DNA and bovine serum albumin (BSA), suggesting potential therapeutic uses in cancer treatment . The unique substituents on the triazole ring may enhance binding affinity and specificity towards cancer cells.

Antimicrobial Properties

Compounds containing the triazole ring have been reported to possess broad-spectrum antimicrobial activity. The interaction studies highlight the compound's potential as an antimicrobial agent against various pathogens. The mechanism of action often involves disrupting cellular processes in microorganisms .

Polymer Chemistry

The compound's reactivity allows it to be used in polymer chemistry for synthesizing new materials. Its ability to form stable bonds with other organic molecules makes it suitable for creating functional polymers that can be used in drug delivery systems or as coatings with specific properties.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | Molecular docking studies revealed strong interactions with DNA, indicating potential as an anticancer agent. |

| Antimicrobial Efficacy | Demonstrated effectiveness against several bacterial strains, showcasing its potential as an antimicrobial agent. |

| Polymer Synthesis | Used in the development of functional polymers for drug delivery applications, enhancing bioavailability of therapeutic agents. |

作用机制

The mechanism of action of 1-(2,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.

相似化合物的比较

Structural and Physicochemical Properties

The compound is compared to three key analogs (Table 1):

*Inferred from structural similarity; exact data unavailable.

Key Observations :

- Substituent Effects : The 2,5-dimethylbenzyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler benzyl or phenyl analogs. This may enhance membrane permeability but reduce aqueous solubility .

- Thermal Stability : Like other 1,2,3-triazole-4-carboxylic acids, the target compound likely undergoes decarboxylation at elevated temperatures (>175°C), a trait observed in analogs such as 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid .

- Salt Forms : The hydrochloride derivative of the benzyl analog (Table 1) demonstrates improved stability and crystallinity, suggesting that salt formation could enhance the physicochemical properties of the target compound .

Key Observations :

- Antitumor Potential: The trifluoromethyl and chlorophenyl analogs exhibit significant growth inhibition (GP ≤70%) in lung cancer cells, attributed to their electron-withdrawing groups enhancing target binding . The ethyl and dimethylbenzyl groups in the target compound may offer a balance between lipophilicity and steric hindrance, though direct activity data is lacking.

- Structural Flexibility : The benzyl hydrochloride analog highlights the importance of derivatization (e.g., salt formation) in optimizing drug-like properties, a strategy applicable to the target compound .

生物活性

1-(2,5-Dimethylbenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as pharmaceuticals, agrochemicals, and antifungal agents. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and applications in various fields.

Synthesis

The compound can be synthesized through a one-pot reaction involving the azide-alkyne cycloaddition (CuAAC), which is a well-established method for creating triazole derivatives. The reaction typically involves the coupling of an azide with an alkyne in the presence of a copper catalyst, resulting in high yields and purity of the desired product .

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.125 to 12.5 μmol/mL .

| Compound | Target Bacteria | MIC (μmol/mL) |

|---|---|---|

| 2k | Staphylococcus aureus | 12.5 |

| 2d | E. coli | 3.125 |

Antifungal Activity

In addition to antibacterial effects, triazole derivatives are known for their antifungal activities. The compound has shown effectiveness against Candida albicans, with some derivatives achieving up to 75% activity compared to standard antifungal treatments like Fluconazole .

Anti-inflammatory Properties

Research into the anti-inflammatory effects of triazoles has revealed that certain derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases and conditions .

The biological activity of triazoles can be attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes such as COX and fungal lanosterol demethylase (CYP51), disrupting essential metabolic pathways.

- Molecular Docking Studies : Computational studies have demonstrated that these compounds can effectively bind to target proteins involved in disease mechanisms, providing insights into their potential efficacy as therapeutic agents .

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of benzimidazole-triazole hybrids for antimicrobial activity. Compounds showed significant inhibition against both gram-positive and gram-negative bacteria, with some exhibiting enhanced activity compared to existing antibiotics .

- Antitumor Activity : Another investigation focused on triazole-containing hybrids designed for antitumor applications. These compounds demonstrated notable cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

常见问题

Q. Critical Factors :

- Catalyst loading : Excess CuI (>10 mol%) improves cycloaddition efficiency but may introduce copper residues requiring purification.

- Temperature : Reflux conditions (80–100°C) enhance reaction rates but may promote side reactions with sensitive substituents.

- Work-up : Recrystallization from DMF/acetic acid mixtures improves purity .

How does the substitution pattern on the triazole and benzyl groups influence biological activity, and what strategies optimize pharmacokinetic properties?

Advanced Research Question

Structural modifications significantly affect bioactivity:

- Benzyl substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity and membrane permeability, as seen in analogs with improved enzyme inhibition (IC50 < 1 µM) .

- Triazole substitution : Ethyl groups at the 5-position stabilize interactions with hydrophobic enzyme pockets, while carboxylic acids at C4 enable hydrogen bonding with targets .

Q. Optimization Strategies :

- Prodrug design : Esterification of the carboxylic acid improves oral bioavailability, with in vivo studies showing 80% conversion to the active form .

- SAR studies : Comparative assays using methyl, ethyl, and propyl analogs identify optimal chain lengths for target engagement .

What analytical techniques are recommended for structural elucidation and purity assessment?

Basic Research Question

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between benzyl and triazole moieties) .

- NMR spectroscopy :

- 1H NMR : Methyl groups on the benzyl ring appear as singlets (δ 2.3–2.5 ppm), while triazole protons resonate at δ 7.8–8.1 ppm .

- 13C NMR : The carboxylic acid carbon appears at δ 170–175 ppm .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

How can researchers address discrepancies in biological activity data across similar triazole derivatives?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) alter IC50 values. Standardized protocols (e.g., ATP-based luminescence assays) reduce variability .

- Solubility issues : Poor aqueous solubility of lipophilic analogs may lead to false negatives. Use of DMSO carriers (<0.1% v/v) or nanoformulations improves compound dispersion .

Q. Resolution Workflow :

Re-synthesize compounds under controlled conditions to confirm structural integrity.

Validate assays with positive controls (e.g., known inhibitors) and replicate experiments across independent labs .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Acute toxicity (LD50 < 500 mg/kg in rodents) necessitates PPE (gloves, goggles, lab coats) and fume hood use .

- Storage : Stable at −20°C under argon; avoid exposure to moisture to prevent hydrolysis .

- Waste disposal : Neutralize with 10% NaOH before incineration to degrade reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。